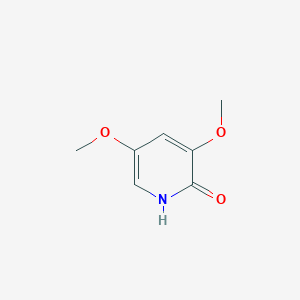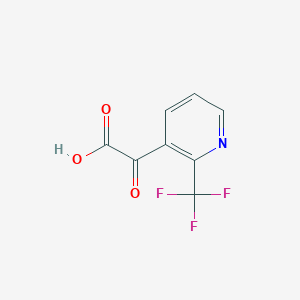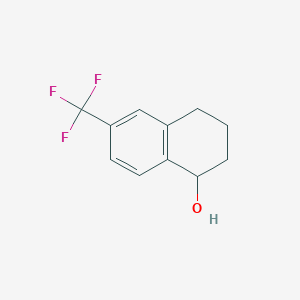
1-Naphthalenol,1,2,3,4-tetrahydro-6-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenol, 1,2,3,4-tetrahydro-6-(trifluoromethyl)- is a synthetic organic compound with the molecular formula C11H11F3O This compound is characterized by a naphthalenol core that is partially hydrogenated and substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenol, 1,2,3,4-tetrahydro-6-(trifluoromethyl)- typically involves the following steps:
Starting Material: The synthesis often begins with commercially available naphthalene derivatives.
Hydrogenation: The naphthalene core undergoes partial hydrogenation to form 1,2,3,4-tetrahydronaphthalene. This reaction is usually carried out in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
Substitution: The trifluoromethyl group is introduced via electrophilic substitution. This can be achieved using reagents like trifluoromethyl iodide (CF3I) in the presence of a strong base such as potassium tert-butoxide (KOtBu).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-Naphthalenol, 1,2,3,4-tetrahydro-6-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming the corresponding hydrocarbon. Sodium borohydride (NaBH4) is a typical reducing agent used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the hydroxyl group. Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) are commonly used.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogens in the presence of a Lewis acid catalyst, nucleophiles in polar solvents.
Major Products
Oxidation: Formation of ketones or quinones.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
1-Naphthalenol, 1,2,3,4-tetrahydro-6-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Naphthalenol, 1,2,3,4-tetrahydro-6-(trifluoromethyl)- depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Chemical Reactions: The hydroxyl group can participate in hydrogen bonding and nucleophilic attacks, while the trifluoromethyl group can influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
1-Naphthalenol, 1,2,3,4-tetrahydro-: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.
1-Naphthalenol, 1,2,3,4-tetrahydro-6-methyl-: Substituted with a methyl group instead of a trifluoromethyl group, leading to variations in reactivity and biological activity.
1-Naphthalenol, 1,2,3,4-tetrahydro-6-chloro-: Contains a chlorine atom, which can significantly alter its chemical behavior and applications.
Uniqueness
1-Naphthalenol, 1,2,3,4-tetrahydro-6-(trifluoromethyl)- is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This group can enhance the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H11F3O |
|---|---|
Molecular Weight |
216.20 g/mol |
IUPAC Name |
6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C11H11F3O/c12-11(13,14)8-4-5-9-7(6-8)2-1-3-10(9)15/h4-6,10,15H,1-3H2 |
InChI Key |
XCBFZUFBBYAXSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


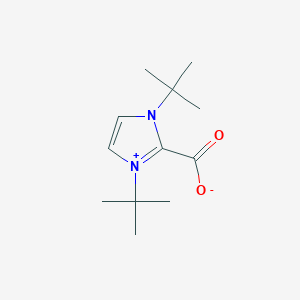


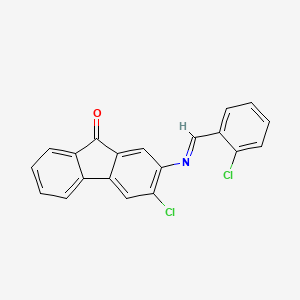
![Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B13134302.png)
![(6-(Trifluoromethyl)-[2,4'-bipyridin]-3-yl)methanol](/img/structure/B13134308.png)
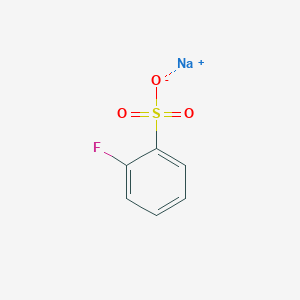
![3-Azaspiro[5.5]undecane-7-carboxylic acid](/img/structure/B13134316.png)
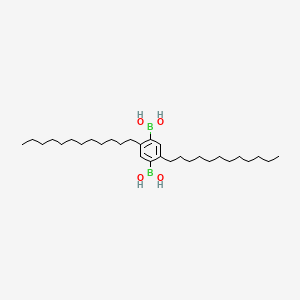
![(4-Fluoro-3-hydroxyphenyl)-[4-(4-hydroxy-3-methylphenyl)phenyl]methanone](/img/structure/B13134324.png)
![[(2R,3S,4S,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate](/img/structure/B13134327.png)

